molecular formula C7H13NO2 B14524968 N-(Hydroxymethyl)hex-3-enamide CAS No. 62331-76-4

N-(Hydroxymethyl)hex-3-enamide

Cat. No.: B14524968
CAS No.: 62331-76-4
M. Wt: 143.18 g/mol
InChI Key: XAQSZBMAKUJLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hydroxymethyl)hex-3-enamide is an amide derivative characterized by a hex-3-enamide backbone substituted with a hydroxymethyl (-CH₂OH) group. These attributes may influence solubility, reactivity, and applications in fields such as medicinal chemistry or polymer science. Amides with hydroxymethyl groups are often synthesized via condensation reactions or modifications of pre-existing amides, as seen in analogous compounds (e.g., N-(carboxymethyl)cycloheximide) .

Properties

CAS No.

62331-76-4

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-(hydroxymethyl)hex-3-enamide

InChI

InChI=1S/C7H13NO2/c1-2-3-4-5-7(10)8-6-9/h3-4,9H,2,5-6H2,1H3,(H,8,10)

InChI Key

XAQSZBMAKUJLOT-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(=O)NCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hydroxymethyl)hex-3-enamide can be achieved through several methods. One common approach involves the oxidative desaturation of amides. This method typically employs transition-metal catalysts such as iron or palladium to facilitate the dehydrogenation process . Another method involves the electrophilic activation of amides using reagents like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride . These reactions are characterized by their simplicity and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative desaturation processes using efficient catalysts and optimized reaction conditions. The choice of catalyst and reaction parameters can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Hydroxymethyl)hex-3-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted enamides.

Scientific Research Applications

N-(Hydroxymethyl)hex-3-enamide has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its reactive enamide group.

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)hex-3-enamide involves its interaction with molecular targets through its reactive functional groups. The enamide group can participate in various chemical reactions, including nucleophilic addition and electrophilic substitution, which enable the compound to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

  • Polarity : The hydroxymethyl group in this compound enhances hydrophilicity compared to N-cyclohexyl-3-methylbutanamide (hydrophobic cyclohexyl) and N-(2-Ethylhexyl)-3-hydroxybutanamide (lipophilic tail) .
  • Synthetic Routes : Analogous compounds (e.g., N-(carboxymethyl)cycloheximide) are synthesized via coupling agents like PyBOP and purified via preparative HPLC, suggesting similar methods for hydroxymethyl derivatives .

Physicochemical Properties

  • Solubility : Hydroxymethyl-substituted amides are typically more water-soluble than alkyl-substituted analogs. For example, N-(2-Ethylhexyl)-3-hydroxybutanamide’s branched chain reduces aqueous solubility compared to the hydroxymethyl variant .
  • Stability : The hydroxymethyl group may confer susceptibility to oxidation or hydrolysis under acidic/basic conditions, unlike stable cyclohexyl or alkyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.